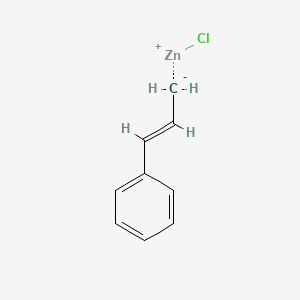
Cinnamylzinc chloride, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamylzinc chloride, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. It is a solution of cinnamylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: Cinnamylzinc chloride can be prepared through the reaction of cinnamyl chloride with zinc dust in the presence of lithium chloride and tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves adding zinc dust to a solution of cinnamyl chloride and lithium chloride in tetrahydrofuran, followed by stirring at room temperature for a specified period .
Industrial Production Methods: While specific industrial production methods for cinnamylzinc chloride are not widely documented, the preparation generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: Cinnamylzinc chloride is known to undergo various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with cinnamylzinc chloride acting as the nucleophile.
Substitution Reactions: Often carried out with alkyl halides or aryl halides in the presence of a catalyst.
Coupling Reactions: Commonly performed using palladium or nickel catalysts under inert conditions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkenes: Resulting from substitution reactions.
Biaryls or Alkenes: Produced through coupling reactions.
科学研究应用
Cinnamylzinc chloride has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of natural products and pharmaceuticals.
Cross-Coupling Reactions: Employed in the formation of carbon-carbon bonds in organic synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
作用机制
The mechanism of action of cinnamylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the cinnamyl group, enhancing its nucleophilicity. This allows the compound to effectively participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Phenylzinc chloride: Another organozinc compound used in similar types of reactions.
Allylzinc chloride: Known for its use in nucleophilic addition and substitution reactions.
Comparison:
Reactivity: Cinnamylzinc chloride is unique in its ability to form cinnamyl derivatives, which are valuable intermediates in organic synthesis.
Applications: While phenylzinc chloride and allylzinc chloride have similar applications, cinnamylzinc chloride is particularly useful in the synthesis of cinnamyl-containing compounds.
属性
分子式 |
C9H9ClZn |
|---|---|
分子量 |
218.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1/b6-2+;; |
InChI 键 |
MAZRVNQFASOOST-UKBMIWHLSA-M |
手性 SMILES |
[CH2-]/C=C/C1=CC=CC=C1.Cl[Zn+] |
规范 SMILES |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


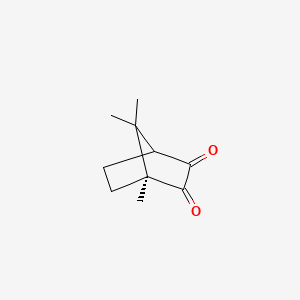
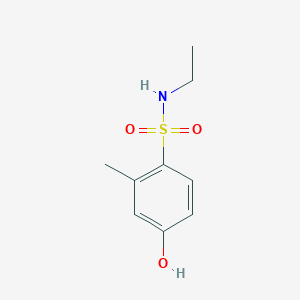
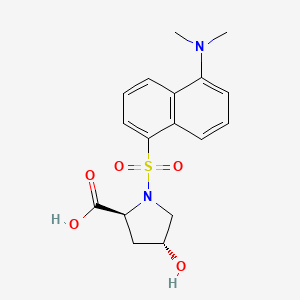
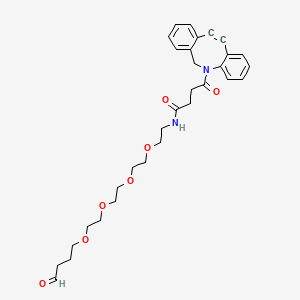
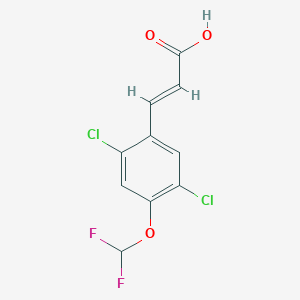

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
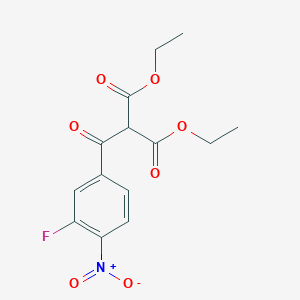
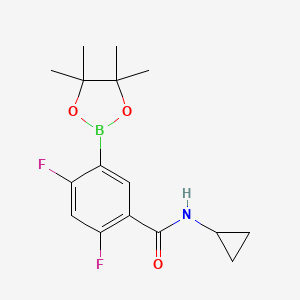
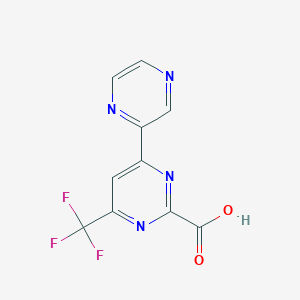
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
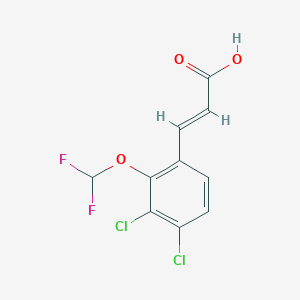
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

